Fulvestrant Impurity 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

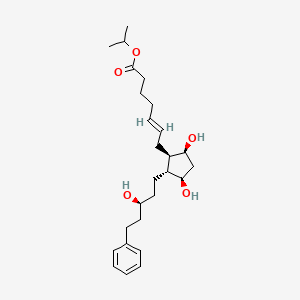

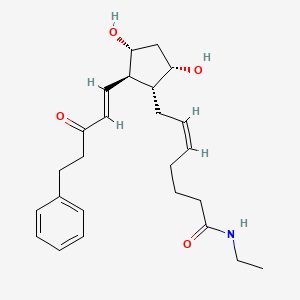

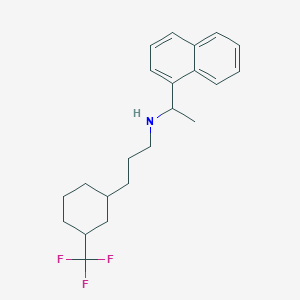

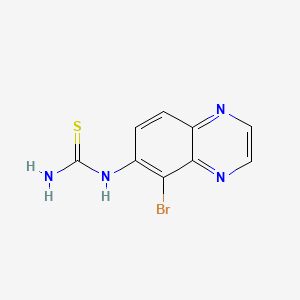

Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Synthesis Analysis

The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .Chemical Reactions Analysis

The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .Wissenschaftliche Forschungsanwendungen

Application in Breast Cancer Treatment

Specific Scientific Field

Summary of the Application

Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol, an estrogen receptor antagonist with no agonist effects . It is used as an endocrine treatment for postmenopausal women with hormone-sensitive advanced breast cancer .

Methods of Application or Experimental Procedures

Fulvestrant is formulated as an oily matrix and is administered as a long-acting intramuscular injection .

Results or Outcomes

Fulvestrant has proven to be a safe and effective treatment for advanced breast cancer in women .

Application in Pharmaceutical Analysis

Specific Scientific Field

Summary of the Application

Fulvestrant and its impurities are analyzed in pharmaceutical formulations using chromatographic techniques .

Methods of Application or Experimental Procedures

The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50mm×2.1mm, i.d 1.7-μm column . A mobile phase consisting of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v), respectively, was prepared . The wavelength for detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min−1 .

Results or Outcomes

The method was validated for system suitability, linearity, precision, accuracy, specificity, intermediate precision, ruggedness, robustness, and solution stability . The LOD (0.51 μg mL−1) and LOQ (1.54 μg mL−1) values from the study demonstrate that the method is sensitive .

Application in Quantitative Estimation of Fulvestrant Injection

Specific Scientific Field

Summary of the Application

Methods have been developed to analyze the inactive and active ingredients and other impurities in Fulvestrant injection, using gas chromatography and high-performance liquid chromatography .

Methods of Application or Experimental Procedures

The levels (LOQ to 150%) of Fulvestrant and related impurities were quantified using HPLC . A gradient temperature program was employed to reduce the analysis time and improve the peaks’ resolution .

Results or Outcomes

Both methods exhibited excellent intra- and inter-day precision, with RSD < 2%, and a linear relationship was established between the concentration and detector response over a range of 50–150% of the target concentrations with R2 > 0.999 .

Application in Stability-Indicating Method Development

Summary of the Application

A rapid, simple, stability-indicating, and validated RP-UPLC method was developed for the quantification of fulvestrant in oil-based injection formulations .

Methods of Application or Experimental Procedures

The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50mm×2.1mm, i.d 1.7-μm column . The wavelength for detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min−1 .

Results or Outcomes

The LOD (0.51 μg mL−1) and LOQ (1.54 μg mL−1) values from the study demonstrate that the method is sensitive . The method was validated for system suitability, linearity, precision, accuracy, specificity, intermediate precision, ruggedness, robustness, and solution stability .

Eigenschaften

CAS-Nummer |

1621885-80-0 |

|---|---|

Produktname |

Fulvestrant Impurity 2 |

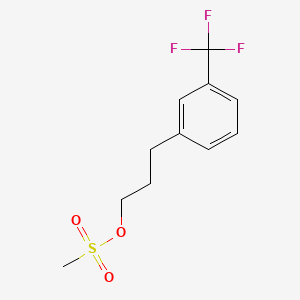

Molekularformel |

C30H46O6S |

Molekulargewicht |

534.76 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)